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In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled

internal standards are indispensable tools.[1] They provide the highest possible accuracy for

quantitative bioanalysis using mass spectrometry by co-eluting with the analyte of interest, thus

compensating for variations in sample preparation and instrument response.[2][3][4]

Mebeverine, a musculotropic antispasmodic agent, undergoes rapid and extensive first-pass

metabolism, making direct measurement of the parent drug in plasma challenging.[5][6] Its

primary circulating metabolite, Mebeverine acid, serves as a crucial marker for assessing oral

exposure.[6][7]

This guide provides a comprehensive technical overview of the synthesis and characterization

of Mebeverine acid-d5, a deuterated analog of this key metabolite. The incorporation of five

deuterium atoms onto the ethyl group offers a significant mass shift (5 Da), ideal for preventing

isotopic crosstalk in mass spectrometry-based assays, without altering the compound's

physicochemical properties.[8] We will explore the strategic considerations behind the synthetic

route, the imperative for multi-technique characterization, and the establishment of self-

validating protocols that ensure the final product's identity, purity, and isotopic integrity meet the

stringent requirements of regulatory submissions and advanced research.
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Part 1: Synthetic Strategy and Execution
Causality of the Synthetic Design
The synthesis of Mebeverine acid-d5 is predicated on the strategic introduction of a deuterated

moiety in a manner that is both efficient and minimizes isotopic scrambling. The target

molecule's IUPAC name, 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-

pentadeuterioethyl)amino]butanoic acid, explicitly dictates that the five deuterium atoms reside

on the ethyl group.[9] This informs our selection of a deuterated starting material.

A logical and robust approach is a convergent synthesis involving two key fragments: a

deuterated amine and a suitable electrophile containing the butanoic acid backbone. Reductive

amination is a field-proven method for forming the crucial secondary amine bond. By reacting

1-(4-methoxyphenyl)propan-2-one with commercially available ethyl-d5-amine, we can

efficiently construct the core amine intermediate. Subsequent alkylation with an ethyl 4-

bromobutanoate followed by ester hydrolysis yields the target acid. This strategy is superior to

late-stage H/D exchange methods, which often result in a broad distribution of isotopologues

and a lack of positional control.[10]

Visualizing the Synthetic Workflow
The following diagram outlines the selected synthetic pathway, emphasizing the key

transformations and intermediates.
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Starting Materials

Reaction Steps

Intermediates

1-(4-methoxyphenyl)propan-2-one

Reductive Amination
(Reagent: NaBH(OAc)3)

Ethyl-d5-amine (CD3CD2NH2) Ethyl 4-bromobutanoate

N-Alkylation
(Base: K2CO3, Solvent: ACN)

N-(ethyl-d5)-1-(4-methoxyphenyl)propan-2-amine Ethyl 4-((ethyl-d5)(1-(4-methoxyphenyl)
propan-2-yl)amino)butanoate

Ester Hydrolysis
(Reagent: LiOH, Solvent: THF/H2O)

Final Product:
Mebeverine acid-d5

Click to download full resolution via product page

Caption: Synthetic pathway for Mebeverine acid-d5.

Detailed Experimental Protocol: Synthesis
Step 1: Reductive Amination to form N-(ethyl-d5)-1-(4-methoxyphenyl)propan-2-amine

To a stirred solution of 1-(4-methoxyphenyl)propan-2-one (1.0 eq) in dichloromethane (DCM,

10 mL/g), add ethyl-d5-amine (1.1 eq).

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes,

maintaining the temperature below 25°C.

Allow the reaction to stir at room temperature for 12-16 hours, monitoring for completion by

TLC or LC-MS.

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution.
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Separate the organic layer, and extract the aqueous layer twice with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the crude amine intermediate, which can be

used in the next step without further purification.

Step 2: N-Alkylation

Dissolve the crude amine intermediate (1.0 eq) in acetonitrile (ACN, 10 mL/g).

Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and ethyl 4-bromobutanoate (1.2 eq).

Heat the mixture to 70-75°C and stir for 8-12 hours, monitoring for completion by LC-MS.

Cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure. The resulting residue contains the

deuterated ester intermediate.

Step 3: Ester Hydrolysis and Purification

Dissolve the crude ester intermediate in a mixture of tetrahydrofuran (THF) and water (3:1,

10 mL/g).

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

Monitor the hydrolysis by LC-MS. Upon completion, adjust the pH to ~5-6 with 1N HCl.

Extract the product with ethyl acetate (3x).

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude

Mebeverine acid-d5.

Purify the crude product via preparative reverse-phase HPLC to achieve high chemical

purity.
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Part 2: Comprehensive Characterization & Quality
Control
A single analytical technique is insufficient to fully characterize a deuterated active

pharmaceutical ingredient (API).[11] A multi-faceted, orthogonal approach is required to create

a self-validating system where data from each analysis corroborates the others, ensuring

absolute confidence in the final product's quality.[12]

The Analytical Triad: HPLC, MS, and NMR
Our characterization workflow is built on three pillars:

High-Performance Liquid Chromatography (HPLC): Establishes chemical purity by

separating the target compound from any process-related impurities or starting materials.[13]

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula and provides

a detailed analysis of the isotopic distribution (isotopologue profile).[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural

confirmation and verifies the precise location of deuterium incorporation.[1][16][17]

Visualizing the Analytical Workflow
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Orthogonal Analytical Techniques

Data Outputs
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HPLC-UV
(Purity Assessment)
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Signal Attenuation (¹H)
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Caption: Comprehensive analytical workflow for Mebeverine acid-d5.

Data Presentation & Interpretation
The quality of Mebeverine acid-d5 is defined by its physicochemical properties, chemical purity,

and isotopic enrichment.

Table 1: Physicochemical Properties

Property Mebeverine Acid Mebeverine Acid-d5

IUPAC Name

4-[Ethyl[2-(4-
methoxyphenyl)-1-
methylethyl]amino]butanoi
c Acid

4-[1-(4-
methoxyphenyl)propan-2-
yl-(1,1,2,2,2-
pentadeuterioethyl)amino]
butanoic acid[9]

Molecular Formula C₁₆H₂₅NO₃ C₁₆H₂₀D₅NO₃
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| Molecular Weight | 279.38 | 284.41 |

Table 2: Expected High-Resolution Mass Spectrometry Data

Species
Theoretical Exact Mass
[M+H]⁺

Observed Mass Shift (Da)

Mebeverine Acid (d0) 280.1907 N/A

| Mebeverine Acid-d5 | 285.2222 | +5.0315 |

Rationale: The observed mass must be within a narrow tolerance (typically <5 ppm) of the

theoretical exact mass to confirm the elemental composition. The mass shift of ~5.03 Da is a

primary confirmation of successful deuteration.[15]

Table 3: Representative HPLC Purity Data

Peak ID
Retention Time
(min)

Area (%) Identity

1 4.75 99.85 Mebeverine acid-d5

2 5.91 0.15 Process Impurity A

| Total | | 100.0 | |

Rationale: HPLC with UV detection is the gold standard for assessing chemical purity. The goal

is typically ≥98% purity, ensuring that the material is free from significant levels of non-isotopic

impurities.[18][19]

Table 4: Representative Isotopic Enrichment Data from HRMS
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Isotopologue Relative Abundance (%)

d0 (unlabeled) 0.05

d1 0.10

d2 0.25

d3 0.60

d4 2.50

d5 (target) 96.50

| Isotopic Purity (%) | 99.5% |

Rationale: It is practically impossible to synthesize a compound with 100% isotopic purity.[14]

Regulatory agencies require a rigorous analysis of the isotopologue distribution.[20] Isotopic

Purity (or Enrichment) is often defined as the percentage of deuterium at the labeled positions.

It is calculated from the species abundance data and is a critical quality attribute.

Detailed Experimental Protocols: Characterization
Protocol 1: HPLC Purity Analysis

System: Agilent 1260 Infinity II or equivalent.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.[18]

Injection Volume: 10 µL.
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Analysis: Integrate all peaks and report the area percentage of the main peak as the

chemical purity.

Protocol 2: LC-HRMS Analysis for Identity and Isotopic Distribution

System: Thermo Scientific Orbitrap Exploris or equivalent, coupled to a Vanquish HPLC

system.

Chromatography: Use the same HPLC method as described in Protocol 1 to ensure peak

separation.

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Acquisition Mode: Full scan MS from m/z 150-500 at a resolution of >60,000.

Data Analysis:

Confirm the accurate mass of the [M+H]⁺ ion for the d5 species (expected m/z 285.2222).

Extract the ion chromatograms for all expected isotopologues (d0 to d5).

Integrate the peak areas for each isotopologue and calculate their relative abundance to

determine the isotopic distribution profile.[15]

Protocol 3: NMR for Structural Confirmation

System: Bruker Avance 400 MHz or equivalent.

Solvent: Chloroform-d (CDCl₃) or Methanol-d4 (CD₃OD).

¹H-NMR Analysis:

Acquire a standard proton spectrum.

Expected Result: The signals corresponding to the ethyl group protons (-CH₂- and -CH₃)

will be significantly diminished or absent compared to the spectrum of an authentic, non-

deuterated standard of Mebeverine acid. All other proton signals should remain intact and

integrate correctly. This provides definitive evidence for the site of deuteration.[11]
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²H-NMR (Deuterium) Analysis:

Acquire a deuterium spectrum.

Expected Result: Two distinct signals will be observed in the aliphatic region,

corresponding to the -CD₂- and -CD₃- groups. This directly confirms the presence and

chemical environment of the incorporated deuterium atoms.[16][21][22]

Conclusion
The successful synthesis and rigorous characterization of Mebeverine acid-d5 is a process

governed by precise chemical strategy and a multi-faceted analytical validation system. By

employing a convergent synthesis that introduces the deuterated moiety early, we ensure high

isotopic incorporation at the specific desired location. The subsequent orthogonal

characterization by HPLC, HRMS, and NMR provides a self-validating dataset that confirms the

molecule's chemical purity, molecular identity, and isotopic integrity. This robust, evidence-

based approach yields a high-quality internal standard that is fit-for-purpose in demanding

bioanalytical and pharmacokinetic studies, ultimately contributing to the generation of reliable

and defensible scientific data.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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